molecular formula C20H22FN2O+ B1262668 3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium

3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium

Cat. No.: B1262668
M. Wt: 325.4 g/mol
InChI Key: WSEQXVZVJXJVFP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium is an ammonium ion resulting from the protonation of the tertiary amino group of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile. It is a conjugate acid of a 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile.

Scientific Research Applications

Impurity Analysis in Pharmaceutical Products

Research has identified 3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium as an impurity in pharmaceutical drugs like escitalopram. Advanced techniques like LC/ESI-MS and NMR spectroscopy are used for structural elucidation of such impurities. Understanding these impurities is crucial for pharmaceutical quality control (Raman et al., 2010).

Synthesis and Biological Applications

Studies have explored the synthesis of compounds involving benzofuran structures, with potential applications in biological and pharmaceutical fields. For example, synthesizing derivatives of 1-benzofuran compounds for biological agent development and analyzing their antimicrobial and analgesic activities (Venkatesh et al., 2010). This indicates the potential of such compounds in therapeutic applications.

Material Science and Chemical Properties

The compound and its derivatives are studied in material science for their unique properties. For instance, the synthesis and transition temperatures of related benzofuran compounds have been reported, assessing how deviations in core unit structure affect mesogenicity, which is significant in liquid crystal research (Friedman et al., 2001).

Structural Chemistry

Crystallographic studies have been conducted on related benzofuran compounds. These studies reveal detailed molecular structures and intermolecular interactions, which are fundamental for understanding the compound's properties and potential applications in various fields (Choi et al., 2013).

Properties

Molecular Formula

C20H22FN2O+

Molecular Weight

325.4 g/mol

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl-dimethylazanium

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/p+1

InChI Key

WSEQXVZVJXJVFP-UHFFFAOYSA-O

Canonical SMILES

C[NH+](C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium

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